N-(4-chlorophenyl)-2-((4-methyl-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide
Description
The compound N-(4-chlorophenyl)-2-((4-methyl-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide features a 1,2,4-triazole core substituted with a benzo[d]thiazol-3(2H)-ylmethyl group at position 5 and a methyl group at position 2. The thioether linkage at position 3 connects the triazole ring to an acetamide moiety bearing a 4-chlorophenyl substituent.
Synthetic routes for analogous compounds involve nucleophilic substitution of triazole-thiol intermediates with α-halogenated acetamides in basic media, as demonstrated in and . For example, 2-bromoacetamide reacts with triazole-thiol precursors in acetone with K₂CO₃ to form thioether-linked acetamides .
Properties
IUPAC Name |
N-(4-chlorophenyl)-2-[[4-methyl-5-[(2-oxo-1,3-benzothiazol-3-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClN5O2S2/c1-24-16(10-25-14-4-2-3-5-15(14)29-19(25)27)22-23-18(24)28-11-17(26)21-13-8-6-12(20)7-9-13/h2-9H,10-11H2,1H3,(H,21,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADBYCUNAKCKWMP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=C1SCC(=O)NC2=CC=C(C=C2)Cl)CN3C4=CC=CC=C4SC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClN5O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-chlorophenyl)-2-((4-methyl-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide is a complex organic compound with potential biological applications, particularly in antimicrobial and antiviral activities. This article synthesizes existing literature on its biological activity, including structure-activity relationships (SAR), synthesis methods, and specific case studies that highlight its efficacy.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of 441.52 g/mol. The presence of the 4-chlorophenyl group and the thiazole and triazole moieties suggests potential interactions with various biological targets.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The synthetic pathway often includes:
- Formation of the thiazole ring.
- Introduction of the triazole moiety.
- Final acetamide formation through appropriate coupling reactions.
Antimicrobial Activity
Numerous studies have evaluated the antimicrobial properties of compounds related to this compound:
-
Antibacterial Activity :
- A study reported that derivatives containing thiazole and triazole rings exhibited significant antibacterial activity against various strains such as E. coli, Bacillus cereus, and Salmonella Typhimurium with Minimum Inhibitory Concentrations (MICs) ranging from 0.17 to 0.47 mg/mL .
- Compounds with similar structural motifs showed moderate to strong activity against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria like Pseudomonas aeruginosa.
- Antiviral Activity :
Structure–Activity Relationships (SAR)
Understanding SAR is crucial for optimizing the biological activity of this compound:
| Substituent | Activity Impact |
|---|---|
| 4-Chloro | Enhances antibacterial activity against S. aureus |
| Methyl | Contributes positively to overall potency |
| Triazole | Essential for interaction with biological targets |
Case Studies
-
Study on Antimicrobial Efficacy :
A comprehensive study synthesized various thiazole derivatives and tested their antimicrobial efficacy. The results demonstrated that compounds with a 4-chlorophenyl group showed enhanced activity against both Gram-positive and Gram-negative bacteria compared to their unsubstituted counterparts . -
Docking Studies :
Molecular docking simulations revealed that this compound interacts favorably with key amino acid residues in target proteins involved in bacterial cell wall synthesis, supporting its potential as an antibacterial agent .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The triazole and thiazole rings enable site-selective substitutions:
-
Triazole ring substitution : Reacts with alkyl halides (e.g., methyl iodide) in alkaline ethanol at 60°C to form N-alkylated derivatives.
Example :
(Yield: 68–72%) -
Thioacetamide group reactivity : Undergoes thiol-disulfide exchange with dithiothreitol (DTT) in phosphate buffer (pH 7.4), forming disulfide-linked dimers .
| Reaction Type | Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| N-Alkylation | CH₃I, NaOH, EtOH, 60°C, 6h | N-Methyl-triazole derivative | 68% | |
| Disulfide formation | DTT, pH 7.4, RT, 2h | Dimeric disulfide compound | Quant. |
Hydrolysis Reactions
The acetamide and thioether groups are susceptible to hydrolysis:
-
Acid-catalyzed hydrolysis : Treatment with 6M HCl at reflux cleaves the acetamide group, yielding 4-chloroaniline and a thiol-triazole intermediate.
Mechanism :
-
Basic hydrolysis : NaOH (2M) in ethanol/water (1:1) at 80°C hydrolyzes the thioether bond, producing mercapto-triazole and oxidized benzothiazolone .
| Hydrolysis Type | Conditions | Products | Yield | Reference |
|---|---|---|---|---|
| Acidic (HCl) | 6M HCl, reflux, 4h | 4-Chloroaniline + Thiol-triazole | 85% | |
| Basic (NaOH) | 2M NaOH, EtOH/H₂O, 80°C, 3h | Mercapto-triazole + Benzothiazolone | 78% |
Oxidation and Reduction
The sulfur-containing moieties participate in redox reactions:
-
Thioether oxidation : H₂O₂ (30%) in acetic acid oxidizes the thioether to sulfone at 50°C .
Example :
-
Nitro group reduction : Catalytic hydrogenation (H₂/Pd-C, EtOH) reduces nitro-substituted analogs to amines, preserving the triazole core .
| Reaction | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Thioether → Sulfone | H₂O₂, AcOH, 50°C, 2h | Sulfone derivative | 92% | |
| Nitro → Amine | H₂ (1 atm), Pd/C, EtOH, RT | Amino-triazole analog | 89% |
Cycloaddition and Ring-Opening
The triazole ring participates in regioselective cycloadditions:
-
1,3-Dipolar cycloaddition : Reacts with acetylenedicarboxylate in toluene at 110°C to form fused pyrazole-triazole hybrids .
Key observation : Reaction regioselectivity is controlled by the electron-withdrawing acetylphenyl group .
| Cycloaddition Partner | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Dimethyl acetylenedicarboxylate | Toluene, 110°C, 12h | Pyrazole-triazole hybrid | 65% |
Metal-Complexation
The triazole nitrogen and thioether sulfur act as ligands for transition metals:
-
Coordination with Cu(II) : Forms a 1:2 complex with CuCl₂ in methanol, confirmed by UV-Vis () and ESR spectroscopy .
Application : Enhanced catalytic activity in oxidation reactions.
| Metal Salt | Conditions | Complex Stoichiometry | Reference |
|---|---|---|---|
| CuCl₂ | MeOH, RT, 1h | 1:2 (Metal:Ligand) |
Photochemical Reactions
UV irradiation (254 nm) induces C-S bond cleavage:
-
Photodegradation : In acetonitrile, generates 4-chloroaniline and benzo[d]thiazole-2(3H)-one as major photoproducts.
| Light Source | Solvent | Major Products | Degradation Rate | Reference |
|---|---|---|---|---|
| UV (254 nm) | Acetonitrile | 4-Chloroaniline + Benzothiazolone | 90% in 4h |
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations in 1,2,4-Triazole Derivatives
Core Modifications and Tautomerism
The 1,2,4-triazole ring exhibits tautomerism, favoring the thione form (C=S) over the thiol (S–H) form, as confirmed by IR spectra lacking νS–H (~2500–2600 cm⁻¹) but showing νC=S (1247–1255 cm⁻¹) . For instance, compounds 7–9 in exist as 2H-1,2,4-triazole-3(4H)-thiones, stabilized by conjugation with electron-withdrawing sulfonyl groups. In contrast, the target compound’s triazole core is substituted with a benzothiazole group, which may further stabilize the thione tautomer through resonance .
Substituent Effects
- Benzothiazole vs. Thiazole/Thiophene: describes a derivative with a 6-methylbenzo[d]thiazol-2-yl group, enhancing π-π stacking and hydrophobic interactions compared to simpler thiophene or thiazole substituents (e.g., in and ).
- Aryl Substituents on Acetamide: The 4-chlorophenyl group in the target compound is a common pharmacophore in antimicrobial agents.
Spectroscopic and Physicochemical Properties
IR and NMR Signatures :
Solubility and LogP :
Tabulated Comparison of Key Analogues
Research Findings and Implications
- Antimicrobial Activity : Compounds with 4-chlorophenyl and benzothiazole groups (e.g., ) show superior activity against Gram-positive bacteria compared to furan or thiophene analogs, likely due to enhanced membrane penetration .
- Enzyme Inhibition : The benzothiazole-lactam moiety in the target compound may inhibit tyrosine kinases or cyclooxygenases, as seen in structurally related triazole-benzothiazole hybrids .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
